molecular formula C15H22N4O2 B12445340 N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide

N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide

Cat. No.: B12445340
M. Wt: 290.36 g/mol
InChI Key: XYBGOFGIUGMDPV-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds. The presence of the 4-methylphenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-methylbenzoic acid with ethylenediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Introduction of the piperazine ring: The intermediate product is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperazine derivatives.

    Medicine: Potential use as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active drugs.

    Industry: As a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The 4-methylphenyl group may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)piperazine: Lacks the ethanediamide linkage but shares the piperazine and 4-methylphenyl groups.

    N-(4-chlorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide: Similar structure with a chlorine substituent instead of a methyl group.

    N-(4-methylphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is unique due to the combination of the piperazine ring and the 4-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

N'-(4-methylphenyl)-N-(2-piperazin-1-ylethyl)oxamide

InChI

InChI=1S/C15H22N4O2/c1-12-2-4-13(5-3-12)18-15(21)14(20)17-8-11-19-9-6-16-7-10-19/h2-5,16H,6-11H2,1H3,(H,17,20)(H,18,21)

InChI Key

XYBGOFGIUGMDPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCNCC2

Origin of Product

United States

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